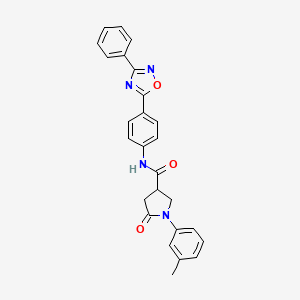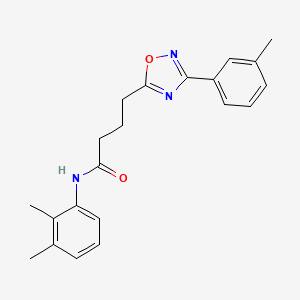![molecular formula C17H15ClN4O B7691694 (Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)
(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide, commonly known as CDIM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CDIM is a synthetic compound that was first synthesized in 2004 by researchers at the University of Mississippi. Since then, CDIM has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of CDIM is not fully understood. However, studies have shown that CDIM activates the NF-κB signaling pathway, which plays a critical role in regulating the immune response. CDIM has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, CDIM has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
CDIM has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, CDIM has been shown to have antioxidant and anti-aging effects. CDIM has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
CDIM has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it an attractive compound for further research. CDIM has also been shown to have low toxicity, making it a relatively safe compound to work with. However, CDIM has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate the exact pathways involved. Additionally, CDIM has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on CDIM. One area of interest is the development of CDIM analogs with improved pharmacological properties. Another area of interest is the investigation of CDIM as a potential treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of CDIM and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CDIM involves the reaction of 2-chlorobenzaldehyde with 2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide in the presence of a base such as potassium carbonate. The reaction yields CDIM as a yellow solid with a melting point of 260-262°C. The synthesis of CDIM is relatively simple and can be performed on a large scale, making it an attractive compound for further research.
Applications De Recherche Scientifique
CDIM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CDIM has been investigated as a potential treatment for various diseases, including cancer, HIV, and influenza. CDIM has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-7-8-22-15(9-11)20-12(2)16(22)17(23)21-19-10-13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,21,23)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHFMMOQDWFYHR-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

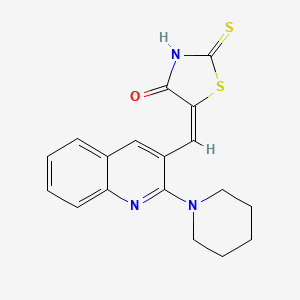

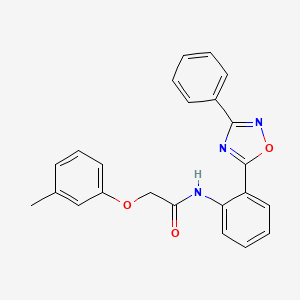



![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
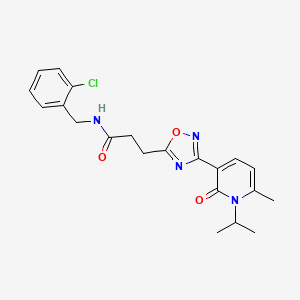
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)
